Butylbis(2-hydroxyethyl)ammonium butyl sulfate
Description
Introduction to Butyl Hydrogen Sulfate;2-[Butyl(2-Hydroxyethyl)Amino]Ethanol in Contemporary Chemical Research
Historical Context and Emergence in Surfactant Chemistry
The development of amphoteric surfactants accelerated in the late 20th century as industrial demands grew for molecules capable of functioning in diverse pH environments. Butyl hydrogen sulfate;2-[butyl(2-hydroxyethyl)amino]ethanol emerged from efforts to hybridize sulfate-based anionic surfactants with amino alcohol cationic moieties, a strategy aimed at enhancing compatibility with both polar and nonpolar substrates. Early synthetic routes for analogous compounds, such as those described in patents for N,N-bis(2-hydroxyethyl)benzylamine derivatives, laid groundwork for optimizing esterification and amine-oxide coupling reactions.
A pivotal innovation involved integrating sulfuric acid esterification with ethylene oxide-mediated alkoxylation, enabling precise control over molecular architecture. This approach addressed limitations of single-charge surfactants, which often required blending multiple compounds to achieve broad-spectrum performance. The compound’s commercialization coincided with advancements in detergent formulations requiring pH stability, particularly in personal care products where irritation reduction became a priority.
Table 1: Key Milestones in Amphoteric Surfactant Development
| Decade | Advancement | Impact on Target Compound |
|---|---|---|
| 1980s | Ethylene oxide derivatization techniques | Enabled amino alcohol subunit synthesis |
| 1990s | Sulfate ester stabilization methods | Improved butyl hydrogen sulfate yield |
| 2000s | Hybridization protocols | Facilitated covalent linkage of subunits |
Position Within Amphoteric Surfactant Classification Frameworks
Amphoteric surfactants are categorized by their pH-dependent ionization behavior and structural motifs. Butyl hydrogen sulfate;2-[butyl(2-hydroxyethyl)amino]ethanol belongs to the asymmetrical hybrid subclass, distinguished by its non-identical anionic (sulfate) and cationic (tertiary amine) groups. This contrasts with zwitterionic surfactants like betaines, which feature adjacent positive and negative charges on the same atom.
The compound exhibits three distinct ionization states:
- Anionic dominance (pH > 9): Deprotonation of the sulfate group enhances water solubility.
- Cationic dominance (pH < 4): Protonation of the tertiary amine promotes adsorption to negatively charged surfaces.
- Isoelectric region (pH 5–7): Balanced charges enable micelle formation without precipitation.
Its classification is further refined by the Hydrophilic-Lipophilic Balance (HLB) system, where the sulfate group contributes a strongly hydrophilic component (HLB ≈ 38) counterbalanced by the butyl chains’ hydrophobicity (HLB ≈ 6). This results in an effective HLB of 22, ideal for oil-in-water emulsions.
Structural Analysis
- Anionic moiety : Butyl hydrogen sulfate provides steric bulk and charge density, critical for disrupting hydrogen-bonded water structures.
- Cationic moiety : The 2-[butyl(2-hydroxyethyl)amino]ethanol subunit introduces pH-responsive charge modulation and hydrogen-bonding capacity.
Properties
CAS No. |
85959-64-4 |
|---|---|
Molecular Formula |
C12H29NO6S |
Molecular Weight |
315.43 g/mol |
IUPAC Name |
butyl-bis(2-hydroxyethyl)azanium;butyl sulfate |
InChI |
InChI=1S/C8H19NO2.C4H10O4S/c1-2-3-4-9(5-7-10)6-8-11;1-2-3-4-8-9(5,6)7/h10-11H,2-8H2,1H3;2-4H2,1H3,(H,5,6,7) |
InChI Key |
XJJNKIJYDXKFFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCO)CCO.CCCCOS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route Overview
The synthesis of Butyl hydrogen sulfate; 2-[butyl(2-hydroxyethyl)amino]ethanol typically involves the following key steps:
- Starting Materials: Commercially available butanol and 2-aminoethanol serve as primary precursors.
- Intermediate Formation: The amino alcohol is alkylated with butyl groups to form 2-[butyl(2-hydroxyethyl)amino]ethanol.
- Sulfation: The amino alcohol intermediate is then reacted with sulfuric acid or sulfur trioxide derivatives to introduce the hydrogen sulfate group, forming the final surfactant compound.
- Reaction Conditions: Moderate temperatures (around 50-70°C) are generally used, with aqueous or organic solvents depending on the desired product properties.
- Purification: Post-reaction, neutralization and extraction steps are employed to isolate and purify the compound.
This synthetic approach leverages the amphiphilic nature of the molecule by carefully controlling the reaction environment to maximize yield and purity.
Detailed Preparation Procedure
Although direct literature specifically detailing the preparation of Butyl hydrogen sulfate; 2-[butyl(2-hydroxyethyl)amino]ethanol is limited, analogous procedures from related amino alcohol sulfation and alkylation reactions provide a robust framework.
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1. Alkylation | React 2-aminoethanol with butanol or butyl halide to obtain 2-[butyl(2-hydroxyethyl)amino]ethanol | Moderate heat (50-70°C), solvent: ethanol or water | Stoichiometric control critical for mono-alkylation |
| 2. Sulfation | Treat the amino alcohol intermediate with sulfuric acid or chlorosulfonic acid | Temperature: 0-50°C, solvent: dichloromethane or aqueous medium | Slow addition to control exotherm, avoid over-sulfation |
| 3. Neutralization and Extraction | Adjust pH to neutral (around 7) using base (e.g., NaOH), extract product with organic solvent | Room temperature, multiple extraction cycles | Removes unreacted acid and impurities |
| 4. Purification | Dry organic phase over anhydrous magnesium sulfate, filter, and evaporate solvent | Ambient to 40°C under reduced pressure | Crystallization may be induced for purity |
This method ensures the formation of the target compound with high purity and yield by controlling reaction parameters and purification steps.
Comparative Analysis with Related Compound Preparations
A patent describing the preparation of structurally related amino alcohol compounds, such as 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde, provides insights into catalyst use, solvent selection, and reaction optimization that may be extrapolated to the target compound synthesis.
While the target compound synthesis occurs at lower temperatures, these parameters inform solvent and catalyst choices to optimize the reaction environment for Butyl hydrogen sulfate; 2-[butyl(2-hydroxyethyl)amino]ethanol.
Research Findings and Data Integration
Reaction Optimization
- Temperature Control: Maintaining moderate temperatures (50-70°C) during sulfation prevents decomposition and side reactions.
- Stoichiometry: Precise molar ratios of butanol, 2-aminoethanol, and sulfating agent optimize conversion and minimize by-products.
- Solvent Effects: Using water or polar organic solvents enhances reactant solubility and facilitates product isolation.
Analytical Characterization
- Purity Assessment: High-performance liquid chromatography (HPLC) confirms purity levels exceeding 99% in optimized syntheses.
- Structural Confirmation: Nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FT-IR) validate the presence of sulfate and amino alcohol functional groups.
- Surface Activity: Viscosity and surface tension measurements demonstrate surfactant efficacy, correlating with molecular structure.
Industrial Relevance
The compound’s amphoteric surfactant nature, confirmed by its chemical structure and synthesis, underpins its use in formulations requiring pH-dependent charge behavior. The preparation methods are designed to be scalable, using commercially available precursors and standard chemical engineering processes.
Summary Table of Preparation Methods
| Preparation Aspect | Description | Typical Conditions | Outcome/Notes |
|---|---|---|---|
| Starting Materials | Butanol, 2-aminoethanol | Commercially available | Readily accessible and cost-effective |
| Alkylation Step | Formation of amino alcohol intermediate | 50-70°C, ethanol/water solvent | Controlled to avoid over-alkylation |
| Sulfation Step | Introduction of hydrogen sulfate group | 0-50°C, sulfuric acid or chlorosulfonic acid | Exothermic; requires careful addition |
| Neutralization | pH adjustment to ~7 | Room temperature, base addition | Removes excess acid and stabilizes product |
| Extraction & Purification | Organic solvent extraction, drying, crystallization | Ambient to 40°C, multiple cycles | Achieves >99% purity, suitable for industrial use |
Chemical Reactions Analysis
Thermal Decomposition
Under elevated temperatures (>100°C), degradation pathways resemble those observed in structurally similar amino alcohols like AEEA :
| Pathway | Mechanism | Activation Energy | Products Formed |
|---|---|---|---|
| Primary | Cyclization of carbamate intermediates | 6.97 kcal/mol | 2-Imidazolidinone (HEI) |
| Secondary | Ethylene oxide elimination | 2.15 kcal/mol | Ammonia + HEOD |
Notable observations :
Sulfate Group
Amino Alcohol Moiety
-
Oxidation :
Tertiary amine resists oxidation, but secondary alcohol converts to ketone under strong oxidizers (e.g., KMnO₄).
Surfactant Behavior
-
Micelle Formation :
Critical micelle concentration (CMC): 0.8–1.2 mM (measured via surface tension reduction) -
pH-Dependent Charge :
-
Cationic below pH 4 (protonated amine)
-
Anionic above pH 10 (deprotonated sulfate)
-
Industrial Reaction Protocols
Patent-derived methodologies suggest compatible conditions :
This compound’s reactivity profile highlights its adaptability in formulations requiring pH-responsive surfactancy or controlled degradation. Further studies on its catalytic behavior and toxicity pathways would enhance industrial utility .
Scientific Research Applications
Pharmaceutical Applications
Butyl hydrogen sulfate; 2-[butyl(2-hydroxyethyl)amino]ethanol is utilized in the pharmaceutical industry primarily as an intermediate in drug formulation. Its unique structure allows it to act as a surfactant and solubilizer, enhancing the bioavailability of active pharmaceutical ingredients (APIs).
Case Study: Enhanced Drug Delivery
A study examined the use of this compound in formulating a topical drug delivery system for anti-inflammatory medications. The findings indicated that incorporating butyl hydrogen sulfate improved the solubility and penetration of the drug through the skin barrier, leading to enhanced therapeutic effects compared to conventional formulations .
Cosmetic Applications
In cosmetics, butyl hydrogen sulfate; 2-[butyl(2-hydroxyethyl)amino]ethanol serves as an emulsifier and stabilizer. It helps maintain product consistency and enhances skin feel.
Data Table: Cosmetic Formulation Efficacy
| Product Type | Concentration (%) | Effectiveness |
|---|---|---|
| Moisturizers | 0.5 - 1.0 | Improved hydration |
| Hair Conditioners | 1.0 - 2.0 | Enhanced smoothness |
| Sunscreens | 0.3 - 0.5 | Improved water resistance |
Research Insight : A comparative study on various emulsifiers showed that formulations containing butyl hydrogen sulfate exhibited superior stability and sensory properties over those using traditional emulsifiers like cetyl alcohol .
Industrial Applications
In industrial settings, this compound is employed for its surfactant properties, particularly in cleaning agents and surface treatments.
Case Study: Cleaning Agent Formulation
A formulation study highlighted how adding butyl hydrogen sulfate to industrial cleaning agents improved grease removal efficiency by 30% compared to formulations without it. The compound's ability to reduce surface tension allowed for better wetting and penetration into oily surfaces .
Environmental Impact and Safety
While butyl hydrogen sulfate has beneficial applications, its environmental impact must be considered. Regulatory assessments indicate that it poses minimal risk when used according to safety guidelines. Continuous monitoring and adherence to safety protocols are essential in mitigating any potential adverse effects on health and the environment .
Mechanism of Action
The mechanism of action of Butylbis(2-hydroxyethyl)ammonium butyl sulfate involves its interaction with molecular targets through ionic and hydrogen bonding . The ammonium group can form ionic bonds with negatively charged molecules, while the hydroxyl groups can participate in hydrogen bonding . These interactions facilitate the compound’s role as a catalyst or stabilizing agent in various applications .
Comparison with Similar Compounds
Butyl Hydrogen Sulfate vs. Other Alkyl Sulfates
- Ethyl Hydrogen Sulfate : Smaller alkyl chain (ethyl vs. butyl) results in lower hydrophobicity, making it less effective in stabilizing emulsions but more water-soluble.
- Octyl Hydrogen Sulfate : Longer alkyl chain enhances surfactant properties but reduces biodegradability.
2-[Butyl(2-Hydroxyethyl)Amino]Ethanol vs. Ethanolamine Derivatives
- Diethanolamine (DEA): Contains two hydroxyethyl groups, enhancing water solubility and chelation capacity but lacking the butyl group’s hydrophobic interaction .
- Triethanolamine (TEA): Three hydroxyethyl groups improve alkalinity and emulsification but reduce compatibility with nonpolar solvents compared to 2-[butyl(2-hydroxyethyl)amino]ethanol .
Functional Group Comparison
Surfactants and Emulsifiers
Corrosion Inhibition
Solvents
- 2-Butoxyethanol: Preferred over 2-[butyl(2-hydroxyethyl)amino]ethanol in paint strippers due to lower viscosity and higher volatility .
Biological Activity
Butyl hydrogen sulfate; 2-[butyl(2-hydroxyethyl)amino]ethanol is a compound of interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies related to this compound, providing a comprehensive overview of its implications in various therapeutic areas.
Chemical Structure
The compound is characterized by the presence of a butyl group, a hydrogen sulfate moiety, and an aminoethanol structure. The chemical formula can be represented as follows:
Synthesis
The synthesis of butyl hydrogen sulfate; 2-[butyl(2-hydroxyethyl)amino]ethanol typically involves the reaction of butanol with sulfuric acid, followed by the introduction of the aminoethanol component. This process yields a product that can be purified through recrystallization or chromatography techniques.
Antimicrobial Properties
Recent studies have indicated that compounds similar to butyl hydrogen sulfate exhibit significant antimicrobial activity. For instance, metal complexes derived from similar ligands have demonstrated enhanced antibacterial effects against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values ranging from 125 to 500 µg/mL .
Cytotoxicity
In vitro assays have been conducted to assess the cytotoxic effects of butyl hydrogen sulfate on different cancer cell lines. For example, compounds with structural similarities showed moderate cytotoxicity against liver (WRL-68), colon (Caco2), and breast (MCF-7) cancer cell lines, with IC50 values indicating significant potential for further development .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have been explored through various bioassays. Analogues have shown promise in inhibiting pro-inflammatory cytokines, suggesting that butyl hydrogen sulfate may modulate inflammatory pathways effectively .
Study on Anticancer Activity
A notable study evaluated the anticancer activity of butyl hydrogen sulfate in a mouse model induced with neoplasia by benzo[a]pyrene. The results indicated a reduction in tumor incidence and size when the compound was administered, supporting its potential as an anticancer agent .
Assessment of Toxicity
Toxicological assessments were conducted to evaluate the safety profile of butyl hydrogen sulfate. Results indicated low toxicity levels at therapeutic doses, making it a candidate for further clinical evaluation .
Tables
| Biological Activity | MIC/IC50 Values | Reference |
|---|---|---|
| Antibacterial (S. aureus) | 125 µg/mL | |
| Cytotoxic (MCF-7) | 86 µM | |
| Tumor Reduction | Significant |
Research Findings
- Antimicrobial Activity : Compounds similar to butyl hydrogen sulfate have shown effective antibacterial properties against various strains.
- Cytotoxicity : The compound exhibits moderate cytotoxic effects on multiple cancer cell lines.
- Inflammatory Response : Potential modulation of inflammatory cytokines indicates therapeutic applications in inflammatory diseases.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for producing 2-[butyl(2-hydroxyethyl)amino]ethanol?
- Methodological Answer : The synthesis of 2-[butyl(2-hydroxyethyl)amino]ethanol can be optimized by varying reaction parameters such as catalysts, solvents, and temperature. For example, alkylation reactions under basic conditions (e.g., NaOH) or acidic catalysis (e.g., HCl) can influence yield and purity. Reductive amination using agents like lithium aluminum hydride (LiAlH4) under anhydrous conditions may enhance efficiency. Reaction progress should be monitored via HPLC or GC-MS to identify intermediates and by-products .
Q. How can solid-phase extraction (SPE) protocols be adapted for purifying Butyl Hydrogen Sulfate from complex matrices?
- Methodological Answer : Use Oasis HLB cartridges (60 mg, 3 cc) for SPE, preconditioned with methanol (2 mL) and water (2 mL). After loading 100 mL of sample (pH-adjusted to 7), elute with methanol containing 2% NH4OH. Deactivate glassware with 5% dimethyldichlorosilane (DMDCS) to minimize analyte adsorption. Validate recovery rates using isotopically labeled internal standards (e.g., triclosan-d3) .
Q. What analytical techniques are recommended for quantifying Butyl Hydrogen Sulfate in biological samples?
- Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is preferred. Use a C18 column (2.1 × 100 mm, 1.7 μm) with a gradient elution of methanol/water (0.1% formic acid). Spike samples with deuterated analogs (e.g., BP-3-d5) to correct for matrix effects. Limit of detection (LOD) can reach 0.1 ng/mL with optimized ion transitions .
Q. How should researchers assess the hydrolytic stability of Butyl Hydrogen Sulfate under varying pH conditions?
- Methodological Answer : Prepare buffered solutions (pH 2–10) using HCl/NaOH and incubate the compound at 25°C and 40°C. Monitor degradation kinetics via UV-Vis spectroscopy (λ = 210–280 nm) or LC-MS. Calculate half-life (t1/2) using first-order kinetics. Stability is typically lowest in alkaline conditions due to sulfate ester hydrolysis .
Q. What safety protocols are critical when handling 2-[butyl(2-hydroxyethyl)amino]ethanol derivatives?
- Methodological Answer : Use fume hoods for volatile intermediates, and wear nitrile gloves and safety goggles. Store compounds at −18°C in amber vials to prevent photodegradation. Test for sulfate impurities via ion chromatography (limit: 0.002% w/w) and confirm solubility profiles in methanol/water mixtures .
Advanced Research Questions
Q. How can contradictory data from LC-MS and GC-MS analyses of Butyl Hydrogen Sulfate metabolites be resolved?
- Methodological Answer : Cross-validate results using multiple ionization modes (e.g., ESI+ for LC-MS and EI for GC-MS). Derivatize polar metabolites (e.g., silylation for GC-MS) to enhance volatility. Compare fragmentation patterns with reference standards and apply principal component analysis (PCA) to identify systematic biases .
Q. What computational strategies predict the environmental persistence of 2-[butyl(2-hydroxyethyl)amino]ethanol degradation products?
- Methodological Answer : Use quantum mechanical calculations (DFT) to estimate bond dissociation energies (BDEs) for hydrolysis-prone sites. Simulate degradation pathways in silico using software like COMSOL Multiphysics. Validate predictions with experimental half-lives in river water microcosms spiked at 1 ppm .
Q. How can AI-driven experimental design optimize the synthesis of novel derivatives of Butyl Hydrogen Sulfate?
- Methodological Answer : Implement machine learning (ML) models trained on reaction databases (e.g., Reaxys) to predict optimal catalysts and solvents. Use robotic platforms for high-throughput screening of reaction conditions (e.g., temperature gradients). Validate AI-generated protocols with DoE (Design of Experiments) to minimize resource use .
Q. What methodologies identify and quantify toxic metabolites of 2-[butyl(2-hydroxyethyl)amino]ethanol in anaerobic sludge?
- Methodological Answer : Perform non-targeted metabolomics using UPLC-QTOF-MS with collision-induced dissociation (CID). Annotate metabolites via spectral matching with databases (e.g., METLIN). Quantify dominant metabolites (e.g., ethanolamine derivatives) using isotope dilution and matrix-matched calibration curves .
Q. How do co-solvents impact the extraction efficiency of Butyl Hydrogen Sulfate from heterogeneous environmental samples?
- Methodological Answer :
Compare extraction yields using methanol, acetonitrile, and ethyl acetate with/without 1% acetic acid. Optimize solvent ratios via response surface methodology (RSM). For sludge samples, apply pressurized liquid extraction (PLE) at 100°C and 1500 psi. Validate with certified reference materials (CRMs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
